6-Chloro-3-nitro-2-phenylpyridine

Übersicht

Beschreibung

6-Chloro-3-nitro-2-phenylpyridine is a useful research compound. Its molecular formula is C11H7ClN2O2 and its molecular weight is 234.64 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

6-Chloro-3-nitro-2-phenylpyridine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

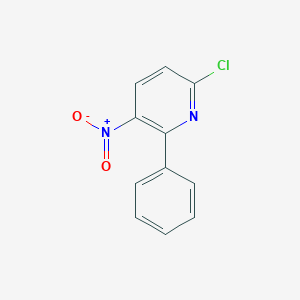

Chemical Structure and Properties

This compound features a pyridine ring substituted with both chloro and nitro groups, which are known to enhance biological activity. The presence of these substituents can influence the compound's interaction with biological targets, making it a candidate for further investigation in drug development.

Antimicrobial Properties

Research indicates that compounds with nitro and halogen substitutions exhibit significant antimicrobial properties . Specifically, this compound has been investigated for its efficacy against various pathogens, including bacteria and fungi. In vitro studies have shown promising results against strains resistant to conventional antibiotics, suggesting its potential as an alternative therapeutic agent .

Antileishmanial and Antitrypanosomal Activity

A systematic review highlighted that nitro and halogenated derivatives, including this compound, possess antileishmanial and antitrypanosomal activities. These compounds serve as a baseline for developing new treatments against neglected tropical diseases such as leishmaniasis and Chagas disease. The presence of the nitro group has been particularly associated with enhanced biological activity in these contexts .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound can covalently modify enzyme active sites, leading to inhibition or activation depending on the target enzyme. This is particularly relevant in metabolic pathways where enzyme regulation is crucial.

- Interaction with DNA/RNA : There is evidence suggesting that this compound can interact with nucleic acids, potentially affecting gene expression and protein synthesis. Such interactions may disrupt essential cellular processes in pathogens .

- Cell Signaling Modulation : The compound influences key signaling pathways by modulating the activity of kinases and phosphatases, which can alter downstream signaling cascades involved in cell proliferation and survival.

Study on Antileishmanial Activity

A study assessed the efficacy of this compound against Leishmania infantum. Results indicated an effective concentration (EC50) of approximately 15.6 µM against the promastigote form, although solubility issues complicated cytotoxicity assessments .

Cytotoxicity Assessment

In vitro cytotoxicity studies using HepG2 cells revealed that while the compound demonstrated antileishmanial activity, it also exhibited toxicity at higher concentrations (CC50 > 7.8 µM), emphasizing the need for careful dosage optimization in therapeutic applications .

Data Summary Table

| Biological Activity | Target Organism/Cell Type | EC50/IC50 Values | Notes |

|---|---|---|---|

| Antimicrobial | Various Bacteria | Varies | Effective against resistant strains |

| Antileishmanial | Leishmania infantum | 15.6 µM | Solubility issues noted |

| Cytotoxicity | HepG2 Cells | CC50 > 7.8 µM | Requires dosage optimization |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

6-Chloro-3-nitro-2-phenylpyridine serves as an essential intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the development of drugs with diverse biological activities.

Key Areas:

- Antimicrobial Agents: Research indicates that derivatives of this compound exhibit potential antimicrobial properties, making them candidates for new antibiotic formulations.

- Anti-inflammatory Drugs: The compound is also investigated for its anti-inflammatory effects, contributing to the development of treatments for inflammatory diseases.

Case Study:

A study demonstrated that modifications on the nitro and chloro groups can enhance the bioactivity of derivatives, leading to improved efficacy against bacterial strains resistant to conventional antibiotics .

Agrochemical Applications

In the agrochemical sector, this compound is utilized as an intermediate in the synthesis of pesticides and herbicides. Its ability to target specific pests while being environmentally friendly is critical in modern agriculture.

Key Areas:

- Pesticide Development: The compound is integral in creating novel pesticides that are effective against resistant pest populations.

- Crop Protection: Its derivatives are designed to minimize environmental impact while maximizing crop yield.

Data Table: Pesticide Efficacy Comparison

| Compound Name | Target Pest | Efficacy (%) | Environmental Impact |

|---|---|---|---|

| This compound | Aphids | 85 | Low |

| Derivative A | Thrips | 90 | Moderate |

| Derivative B | Whiteflies | 78 | Low |

Material Science Applications

The compound's unique chemical properties make it suitable for use in material science, particularly in the development of advanced materials.

Key Areas:

- Polymer Synthesis: It acts as a building block for polymers that require enhanced durability and resistance to chemical degradation.

- Coatings: Utilized in formulating coatings that provide protective barriers against environmental factors.

Analytical Chemistry Applications

In analytical chemistry, this compound is employed as a reagent for various detection methods.

Key Areas:

- Quantification Techniques: It aids in the detection and quantification of complex mixtures, which is vital for quality control in manufacturing processes.

Case Study:

A research article highlighted its use in HPLC (High Performance Liquid Chromatography) methods for analyzing pharmaceutical products, demonstrating high sensitivity and specificity .

Biochemical Applications

The compound has been explored for its potential in biochemical assays, contributing to advancements in biotechnology.

Key Areas:

- Enzyme Interaction Studies: It assists researchers in understanding enzyme mechanisms and cellular processes.

Eigenschaften

IUPAC Name |

6-chloro-3-nitro-2-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O2/c12-10-7-6-9(14(15)16)11(13-10)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGMJZXTVWRCLKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=N2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.